benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate
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Overview
Description
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate is a chemical compound that contains a tert-butoxycarbonyl group . This group finds large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a tert-butoxycarbonyl group, and a carbamoylpropanoate group . The tert-butoxycarbonyl group is a crowded group that elicits a unique reactivity pattern .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound can be introduced into a variety of organic compounds through a direct and sustainable synthesis enabled by flow microreactors . This process is more efficient, versatile, and sustainable compared to the batch .Scientific Research Applications
- Application : Tobramycin benzyl ether , a derivative of tobramycin, acts as an outer membrane (OM) permeabilizer. It enhances the efficacy of antibiotics like rifampicin, novobiocin, vancomycin, minocycline, and doxycycline against Gram-negative bacteria .
- Reactivity : The tert-butyl group in this compound plays a crucial role in chemical transformations. Its unique reactivity pattern has applications in synthetic chemistry .
Antibiotic Adjuvant for Multidrug-Resistant Bacteria
Chemical Synthesis and Transformations
Mechanism of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Future Directions
Tertiary butyl esters, such as benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate, find large applications in synthetic organic chemistry . The development of more efficient, versatile, and sustainable methods for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds could be a promising direction for future research .
properties
IUPAC Name |
benzyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPRPGXGYMAKL-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
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